1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Catalog No.
S774799
CAS No.
74852-62-3
M.F
C17H21N3O
M. Wt
283.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

CAS Number

74852-62-3

Product Name

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

IUPAC Name

4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

InChI

InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3

InChI Key

VXEGSRKPIUDPQT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

Synonyms

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine; 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine;

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a chemical compound with the molecular formula C17H21N3OC_{17}H_{21}N_{3}O and a molecular weight of 283.37 g/mol. It is commonly known for its structural features, which include a piperazine ring substituted with both an amino group and a methoxyphenyl group. This compound appears as a white solid powder with a melting point of 186 °C. It is primarily utilized as an intermediate in the synthesis of pharmaceutical agents, including antifungal medications like posaconazole and itraconazole .

  • Oxidation: The compound can be oxidized to form quinone derivatives, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Nitro groups can be reduced to amino groups through catalytic hydrogenation, often employing palladium on carbon as a catalyst.
  • Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the molecule .

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, chromium trioxide.
  • Reduction Conditions: Catalytic hydrogenation using palladium on carbon.
  • Substitution Reagents: Halogens and nitrating agents under acidic conditions.

Major Products

  • From Oxidation: Quinone derivatives.
  • From Reduction: Amino derivatives.
  • From Substitution: Halogenated or nitrated phenyl derivatives.

The biological activity of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine has been explored in various studies. Its derivatives often exhibit significant pharmacological properties, particularly in the realm of neuropharmacology. Some studies suggest that compounds similar to this one may act as serotonin receptor antagonists or exhibit antidepressant-like effects . The presence of both amino and methoxy groups enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

The synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine can be achieved through several methods:

  • Common Synthetic Route:
    • Reaction of 4-methoxyaniline with 1-chloro-4-nitrobenzene in the presence of a base to form 4-(4-methoxyphenyl)-1-nitrobenzene.
    • Reduction of the nitro group to form 4-(4-methoxyphenyl)aniline.
    • Final reaction with piperazine to yield the target compound .
  • Industrial Production:
    • Large-scale synthesis typically employs similar pathways but optimizes for yield and purity. Catalytic hydrogenation is commonly used for reduction steps, and continuous flow reactors may be utilized for final coupling reactions .

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine serves primarily as an intermediate in pharmaceutical synthesis. Its most notable applications include:

  • Antifungal Agents: Used in the production of posaconazole and itraconazole, which are critical in treating fungal infections.
  • Research Tool: Investigated for its potential effects on serotonin receptors, making it relevant in studies related to mood disorders and other neuropharmacological applications .

Studies involving interaction profiles indicate that 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine may interact with various biological receptors, particularly serotonin receptors. These interactions are crucial for understanding its pharmacological effects, especially concerning mood regulation and potential antidepressant properties . Further research is ongoing to elucidate its complete interaction mechanisms.

Several compounds share structural similarities with 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(3-Aminopropyl)-4-(2-methoxyphenyl)piperazineContains different alkyl substitution and methoxy positioningPotentially different pharmacological profiles due to structural variance
1-(2-Aminophenyl)-4-(3-methoxyphenyl)piperazineVariation in amino group positionMay exhibit distinct biological activities based on receptor binding affinities
1-[4-(Trifluoromethyl)phenyl]-piperazineSubstituted with trifluoromethyl instead of methoxyKnown for different solubility and reactivity characteristics

Uniqueness

The unique combination of an amino group at one end and a methoxy-substituted phenyl group at the other gives 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine distinct properties that enhance its utility in medicinal chemistry compared to similar compounds. Its specific interactions with serotonin receptors further distinguish it within its class .

Bromination-Cyclization One-Pot Synthesis from Diethanolamine Precursors

The bromination-cyclization route utilizes diethanolamine as a cost-effective starting material. In a three-step process developed by , diethanolamine undergoes chlorination with thionyl chloride (SOCl₂) to form bis(2-chloroethyl)amine. Subsequent Boc protection with di-tert-butyl dicarbonate (Boc₂O) yields bis(2-chloroethyl) carbamic acid tert-butyl ester. Cyclization with ammonia water at 55–65°C generates N-Boc piperazine, which is deprotected to yield the free piperazine core.

Optimization Strategies:

  • Molar Ratios: A 3:1 molar ratio of SOCl₂ to diethanolamine ensures complete chlorination.
  • Cyclization Temperature: Maintaining 60°C during ammonia addition minimizes side products like ethyleneimine polymers.
StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, reflux85–90
Boc ProtectionBoc₂O, Na₂CO₃78–82
CyclizationNH₃ (aq), 60°C70–75

Palladium-Catalyzed Cross-Coupling Reactions for Arylpiperazine Formation

Palladium-catalyzed Buchwald-Hartwig amination enables direct coupling of aryl halides with piperazine. For 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, unprotected piperazine reacts with 4-bromoaniline and 4-bromoanisole derivatives under aerobic conditions. The Pd-P(t-Bu)₃ catalyst system achieves turnover numbers (TON) up to 6,400 mol/mol.

Key Advancements:

  • Catalyst Selection: Pd-P(t-Bu)₃ outperforms traditional Pd(OAc)₂ in sterically hindered systems.
  • Solvent-Free Conditions: Neat piperazine acts as both reactant and solvent, reducing waste.
Aryl HalideCatalystBaseYield (%)
4-BromoanilinePd-P(t-Bu)₃KOtBu92
4-BromoanisolePd-P(t-Bu)₃Cs₂CO₃88

Reductive Amination Approaches for Terminal Functionalization

Reductive amination converts carbonyl intermediates into secondary amines. For this compound, 4-methoxybenzaldehyde reacts with 1-(4-aminophenyl)piperazine in the presence of sodium cyanoborohydride (NaBH₃CN). The imine intermediate forms spontaneously under mild acidic conditions (pH 4–6), followed by selective reduction to the amine.

Critical Parameters:

  • Reducing Agent: NaBH₃CN prevents over-reduction of aromatic methoxy groups.
  • Solvent System: Methanol/water (9:1) enhances imine stability.
Carbonyl CompoundAmineReducing AgentYield (%)
4-Methoxybenzaldehyde1-(4-Aminophenyl)piperazineNaBH₃CN76
4-Nitrobenzaldehyde1-(4-Aminophenyl)piperazineNaBH₄62

Industrial-Scale Production Challenges

Despite high academic yields, scaling up synthesis faces hurdles:

  • Catalyst Cost: Pd-based catalysts require recycling systems to offset expenses.
  • Byproduct Management: Chlorinated byproducts from SOCl₂ necessitate specialized waste treatment.
  • Purification Complexity: Chromatography remains impractical for multi-kilogram batches.

Density Functional Theory (DFT) Analysis of Electronic Structure

Density Functional Theory (DFT) calculations provide critical insights into the electronic structure of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine. Using the B3LYP functional with a 6-311G basis set, the compound’s geometry optimization reveals a planar piperazine ring stabilized by intramolecular hydrogen bonding between the aminophenyl group’s nitrogen and the methoxyphenyl oxygen [3]. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, calculated at −5.32 eV and −1.89 eV respectively, indicate a narrow energy gap of 3.43 eV, suggesting moderate reactivity and charge transfer potential [3].

Table 1: Key DFT-Derived Parameters

ParameterValue
HOMO Energy (eV)−5.32
LUMO Energy (eV)−1.89
Energy Gap (eV)3.43
Dipole Moment (Debye)4.12
Mulliken Charge (N1)−0.45

The Mulliken charge distribution highlights the electron-donating nature of the methoxyphenyl group (−0.45 on the oxygen atom) and the electron-withdrawing effect of the aminophenyl group (+0.32 on the nitrogen atom) [3]. These features facilitate interactions with polar biological targets, as evidenced by the compound’s electrostatic potential map, which shows nucleophilic regions near the methoxy group and electrophilic regions around the piperazine nitrogens [4].

Molecular Docking Studies with Neurological Targets

Serotonin Receptor Binding Affinity Predictions

Molecular docking simulations using AutoDock Vina predict strong binding affinity between 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and serotonin receptors (5-HT1B and 5-HT2B). The compound’s aminophenyl group forms a hydrogen bond with Thr156 of 5-HT1B (binding energy: −8.2 kcal/mol), while the methoxyphenyl moiety engages in π-π stacking with Phe327 [5]. For 5-HT2B, the piperazine nitrogen interacts with Asp155 via a salt bridge, yielding a binding energy of −7.9 kcal/mol [5].

Table 2: Docking Results for Serotonin Receptors

ReceptorBinding Energy (kcal/mol)Key Interactions
5-HT1B−8.2Thr156 (H-bond), Phe327 (π-π)
5-HT2B−7.9Asp155 (salt bridge)

These interactions align with prior studies on piperazine derivatives, where electron-rich aromatic systems enhance receptor binding [3]. The compound’s methoxy group further stabilizes the complex through hydrophobic interactions with receptor subpockets [5].

Dopamine D2 Receptor Interaction Modeling

Docking studies with the dopamine D2 receptor (PDB: 6CM4) reveal a binding energy of −7.4 kcal/mol. The aminophenyl group forms a hydrogen bond with Ser193, while the piperazine ring participates in cation-π interactions with Asp114 [3]. The methoxyphenyl group occupies a hydrophobic cleft formed by Val111 and Phe389, mimicking the binding mode of known D2 antagonists like haloperidol [4].

Table 3: Docking Results for Dopamine D2 Receptor

Interaction TypeResidues InvolvedDistance (Å)
Hydrogen BondSer1932.1
Cation-πAsp1143.8
HydrophobicVal111, Phe3894.2

Comparative analysis with other piperazine-based ligands suggests that substituents on the phenyl rings modulate selectivity between serotonin and dopamine receptors. The methoxy group’s electron-donating effect may favor serotonin receptor binding, while the amine group’s polarity enhances D2 receptor interactions [3] [5].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74852-62-3

Wikipedia

1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine

Dates

Last modified: 08-15-2023

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